![molecular formula C₂₅H₂₉NO₈ B1139657 alpha-Benzyl-4,6-O-benzylidene-muramic acid CAS No. 2862-03-5](/img/structure/B1139657.png)
alpha-Benzyl-4,6-O-benzylidene-muramic acid
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Overview
Description
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a chemical compound with the molecular formula C25H29NO8 . It is a protected MurNAc derivative used for the synthesis of acetyl-muramic acid peptides .
Synthesis Analysis
The synthesis of alpha-Benzyl-4,6-O-benzylidene-muramic acid involves several steps. The reaction of N, N-diethyl-2-(dimethylsulfuranylidene)acetamide with protected monosaccharides has been extended to several O-benzyl- and 4,6-O-Benzylidene-d-gluco- and -d-galactopyranose derivatives . More details about the synthesis process can be found in the references .Molecular Structure Analysis
The molecular structure of alpha-Benzyl-4,6-O-benzylidene-muramic acid can be found in various databases such as PubChem and ChemicalBook . The compound has a molecular weight of 471.51 .Chemical Reactions Analysis
The chemical reactions involving alpha-Benzyl-4,6-O-benzylidene-muramic acid are complex and involve several steps. For instance, the 4,6-O-benzylidene protection has been used in the synthesis of various carbohydrate building blocks . More details about the chemical reactions can be found in the references .Physical And Chemical Properties Analysis
Alpha-Benzyl-4,6-O-benzylidene-muramic acid has a melting point of 220-222°C, a predicted boiling point of 717.7±60.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It has a pKa value of 3.33±0.10 (Predicted) .Scientific Research Applications
Heterocyclic Organic Compound
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a heterocyclic organic compound . Heterocyclic compounds are widely used in various fields of chemistry due to their unique structures and properties. They are often used as building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials.
Carbohydrate Building Block
This compound is used as a carbohydrate building block . Carbohydrate building blocks are essential components in the synthesis of complex carbohydrates, which play crucial roles in various biological processes, including cell-cell recognition, immune response, and bacterial and viral infections.
Synthesis of N-acetyl Muramic Acid Derivatives
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is used for the synthesis of N-acetyl muramic acid and similar compounds . N-acetyl muramic acid is a component of the peptidoglycan layer in bacterial cell walls and is therefore of interest in the development of antibiotics.
Preparation of 2,3-diamino-2,3-dideoxy-glucopyranoside Derivatives
This compound is used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These derivatives have potential applications in the development of new drugs and therapies.
Chiral Building Block
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is used as a chiral building block . Chiral building blocks are important in the synthesis of chiral compounds, which are essential in the pharmaceutical industry as many drugs are chiral and the two enantiomers can have different biological activities.
Intermediate in Chemical and Pharmaceutical Research
This compound is used as an intermediate in chemical and pharmaceutical research . As an intermediate, it can be used in the synthesis of more complex molecules, contributing to the development of new drugs and therapies.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-BKIFYLKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(((4aR,6S,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid |
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